molecular formula C11H16O2 B12092511 (4-Isopropyl-2-methoxyphenyl)methanol CAS No. 3556-84-1

(4-Isopropyl-2-methoxyphenyl)methanol

Cat. No.: B12092511
CAS No.: 3556-84-1
M. Wt: 180.24 g/mol
InChI Key: ROHPYPJWGBFGPS-UHFFFAOYSA-N
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Description

(4-Isopropyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, featuring an isopropyl group at the 4-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reduction of (4-Isopropyl-2-methoxyphenyl)methanone

      Starting Material: (4-Isopropyl-2-methoxyphenyl)methanone

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) at room temperature.

      Procedure: The ketone is dissolved in the solvent, and the reducing agent is added slowly. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction and purification.

  • Grignard Reaction

      Starting Material: 4-Isopropyl-2-methoxybenzaldehyde

      Reagents: Methylmagnesium bromide (CH3MgBr)

      Conditions: The reaction is conducted in anhydrous ether or THF under an inert atmosphere.

      Procedure: The aldehyde is added to the Grignard reagent solution, and the mixture is stirred at low temperature. After the reaction is complete, the mixture is quenched with water, and the product is extracted and purified.

Industrial Production Methods

Industrial production of (4-Isopropyl-2-methoxyphenyl)methanol often involves the catalytic hydrogenation of (4-Isopropyl-2-methoxyphenyl)methanone. This method is preferred due to its efficiency and scalability.

    Catalyst: Palladium on carbon (Pd/C)

    Conditions: Hydrogen gas at a pressure of 1-5 atm, room temperature

    Procedure: The ketone is dissolved in a suitable solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete. The catalyst is then filtered off, and the product is purified.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Chromium trioxide (CrO3) in acetic acid

      Conditions: Room temperature

      Products: (4-Isopropyl-2-methoxyphenyl)methanone

  • Reduction

      Reagents: Sodium borohydride (NaBH4)

      Conditions: Anhydrous ethanol

      Products: (4-Isopropyl-2-methoxyphenyl)methanol

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2)

      Products: (4-Isopropyl-2-methoxyphenyl)methyl chloride

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3)

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (4-Isopropyl-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.

Medicine

    Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

Industry

    Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (4-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. In biochemical pathways, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanol: Lacks the isopropyl group, making it less hydrophobic and altering its reactivity.

    (4-Isopropylphenyl)methanol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    (4-Isopropyl-2-methylphenyl)methanol: Has a methyl group instead of a methoxy group, influencing its chemical properties and applications.

Uniqueness

(4-Isopropyl-2-methoxyphenyl)methanol is unique due to the presence of both isopropyl and methoxy groups, which enhance its hydrophobicity and reactivity. This combination of functional groups makes it particularly useful in synthetic chemistry and pharmaceutical development.

Properties

CAS No.

3556-84-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-methoxy-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

ROHPYPJWGBFGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CO)OC

Origin of Product

United States

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